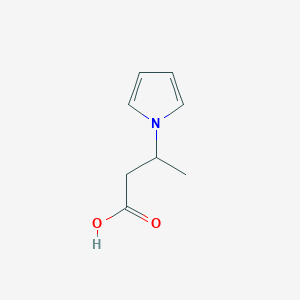

3-(1H-pyrrol-1-yl)butanoic acid

Description

Classical Approaches to Pyrrole-Butanoic Acid Linkage

Traditional methods for forging the pyrrole-butanoic acid linkage have long been established in organic chemistry. These foundational strategies primarily involve condensation and alkylation reactions.

Condensation reactions are a cornerstone of pyrrole (B145914) synthesis. The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a substituted pyrrole. pharmaguideline.com In the context of 3-(1H-pyrrol-1-yl)butanoic acid, a potential pathway involves the condensation of succinaldehyde (B1195056) (a 1,4-dicarbonyl compound) with 3-aminobutanoic acid. The amino group of the butanoic acid derivative acts as the nitrogen source for the pyrrole ring, directly installing the desired side chain in a single cyclization step.

Another relevant classical method is the Hantzsch pyrrole synthesis, which utilizes the reaction of an α-haloketone with a β-ketoester and an amine. pharmaguideline.com While more complex, this method offers a versatile route to variously substituted pyrroles. The Rothemund condensation, a reaction between pyrrole and an aldehyde or ketone, is also a classic example of condensation used in pyrrole chemistry, though it is more commonly associated with the synthesis of larger porphyrin systems. quora.com The fundamental mechanism involves the acid-catalyzed activation of a carbonyl group, followed by nucleophilic attack from the pyrrole ring and subsequent dehydration. researchgate.net

| Reaction Name | Reactants | Product | Description |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound + Primary Amine | Substituted Pyrrole | A condensation reaction forming the pyrrole ring by reacting a dicarbonyl with an amine, such as 3-aminobutanoic acid. pharmaguideline.com |

| Hantzsch Pyrrole Synthesis | α-Haloketone + β-Ketoester + Amine | Substituted Pyrrole | A multi-component reaction that builds the pyrrole ring from smaller, functionalized precursors. pharmaguideline.com |

Alkylation provides a direct method for attaching the butanoic acid moiety to the nitrogen atom of a pre-formed pyrrole ring. This typically involves using pyrrole as a nucleophile to attack an electrophilic butanoic acid derivative. A common approach is the N-alkylation of pyrrole with a 4-halobutanoate ester, such as ethyl 4-bromobutanoate. The reaction is generally carried out in the presence of a base to deprotonate the pyrrole, enhancing its nucleophilicity. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

More advanced one-pot strategies have been developed that combine directed lithiation and alkylation. nih.gov This method can offer high efficiency and control over the substitution pattern, even allowing for the simultaneous deprotection of other functional groups if present. nih.gov

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated and efficient routes to this compound, focusing on aspects like stereocontrol, environmental impact, and process automation.

The butanoic acid side chain in this compound contains a chiral center at the C3 position. Consequently, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods. Such strategies are crucial for applications in medicinal chemistry and materials science where specific stereoisomers may exhibit different biological activities or properties.

Stereoselective approaches could involve the use of chiral auxiliaries, asymmetric catalysis, or the enzymatic resolution of a racemic mixture. For example, a chiral amine could be used in a modified Paal-Knorr synthesis, or an asymmetric hydrogenation could be employed to set the stereocenter on a precursor molecule. The development of synthetic routes to chiral pyrrole-containing imidazolium (B1220033) salts highlights the increasing focus on stereocontrol in the synthesis of complex pyrrole derivatives. nih.gov

Green chemistry principles aim to design chemical processes that are environmentally benign. For the synthesis of this compound, this can involve solvent-free reactions, the use of renewable starting materials, and the application of catalysts to minimize waste. rsc.org

One-pot, multi-component reactions are inherently greener as they reduce the number of steps and purification procedures, saving solvents and energy. mdpi.com For instance, a three-component reaction could potentially bring together pyrrole, a butenoic acid derivative, and a catalyst in a single, efficient step. The use of water as a solvent or performing reactions under solvent-free conditions by heating the neat reactants are also key green strategies that have been successfully applied to the synthesis of other pyrrole derivatives. mdpi.com

Flow chemistry, or continuous flow synthesis, represents a significant technological advancement in chemical manufacturing. mdpi.com In this approach, reagents are pumped through a series of tubes or microreactors where the reaction occurs. amt.uk This technique offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. amt.uk

The synthesis of pyrrole derivatives has been successfully adapted to flow chemistry systems. For example, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, where the acidic byproduct of the initial reaction is utilized in-situ to hydrolyze an ester group in a subsequent step within the same microreactor. nih.gov This "telescoped" reaction sequence demonstrates the efficiency of flow chemistry, allowing for multi-step syntheses to be performed in a single, continuous process. mdpi.comnih.gov Such a setup could be envisioned for the synthesis of this compound, potentially starting from commercially available materials and proceeding through alkylation and hydrolysis steps in a continuous stream.

| Advanced Strategy | Key Features | Relevance to this compound Synthesis |

| Stereoselective Synthesis | Control of stereochemistry, use of chiral catalysts or auxiliaries. | Production of specific enantiomers (R or S) of the molecule. nih.gov |

| Green Chemistry | Solvent-free conditions, catalytic methods, multi-component reactions. | Reduces environmental impact and waste. rsc.orgmdpi.com |

| Flow Chemistry | Continuous processing, enhanced safety, precise control, scalability. | Enables efficient, automated, and scalable production. amt.uknih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7(6-8(10)11)9-4-2-3-5-9/h2-5,7H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVBCXDROBEFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 3 1h Pyrrol 1 Yl Butanoic Acid

Catalytic Methods in the Synthesis of 3-(1H-pyrrol-1-yl)butanoic acid

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrrole (B145914) derivatives. Both homogeneous and heterogeneous catalytic systems have been extensively explored for reactions that can be adapted to produce this compound.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. For the synthesis of N-substituted pyrroles, various homogeneous catalysts have been employed, primarily in the context of the Paal-Knorr reaction. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgrgmcet.edu.in To synthesize this compound via this method, one would react a suitable 1,4-dicarbonyl compound with 3-aminobutanoic acid.

Common homogeneous catalysts for the Paal-Knorr synthesis include Brønsted acids like acetic acid and Lewis acids such as scandium(III) triflate (Sc(OTf)₃). organic-chemistry.orgmdpi.com For instance, Sc(OTf)₃ has been shown to be an efficient catalyst for the Paal-Knorr condensation under solvent-free conditions, providing excellent yields. researchgate.net While specific data for the synthesis of this compound is not available, analogous reactions with other primary amines suggest that this approach would be viable. The general mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the pyrrole ring. organic-chemistry.org

Another potential homogeneous catalytic approach is the Michael addition of pyrrole to an α,β-unsaturated carbonyl compound. In this case, pyrrole would be reacted with crotonic acid or its esters. This reaction can be catalyzed by various Lewis acids or organocatalysts.

Heterogeneous Catalysis

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of easy separation and reusability, contributing to more sustainable and cost-effective processes. For the Paal-Knorr synthesis of N-substituted pyrroles, a range of solid acid catalysts have been investigated.

Aluminas, particularly those with a significant proportion of Brønsted acid sites, have demonstrated high catalytic activity. For example, CATAPAL 200, a commercially available alumina, has been used to catalyze the Paal-Knorr reaction between acetonylacetone and various primary amines under solvent-free conditions, affording N-substituted pyrroles in high yields. mdpi.com The reaction proceeds efficiently at moderate temperatures (e.g., 60 °C) with low catalyst loading. mdpi.com Other heterogeneous catalysts explored for this transformation include silica-supported sulfuric acid, which allows for high yields in short reaction times under solvent-free conditions at room temperature. rgmcet.edu.in

The use of such catalysts could be directly applicable to the synthesis of this compound from a 1,4-dicarbonyl and 3-aminobutanoic acid. The solid acid catalyst facilitates the condensation and subsequent dehydration steps, similar to its homogeneous counterparts.

Scale-Up Considerations for Laboratory Synthesis of this compound

Scaling up the synthesis of a chemical compound from a laboratory to a larger scale presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

Heat Transfer: The Paal-Knorr reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to control the reaction temperature and prevent runaway reactions, which could lead to by-product formation or decomposition of the product. The choice of reactor and cooling systems becomes critical.

Mass Transfer: In heterogeneous catalysis, ensuring efficient mixing of the solid catalyst with the liquid or solvent-free reactants is essential for maintaining a high reaction rate. The type of agitator and its speed need to be carefully selected to avoid catalyst attrition while ensuring good mass transfer.

Solvent and Reagent Handling: The handling of larger quantities of solvents and reagents requires appropriate safety measures, including closed systems to minimize exposure and emissions. If solvent-free conditions are employed, the viscosity of the reaction mixture at a larger scale might pose challenges for stirring and transfer.

Work-up and Purification: The isolation and purification of the final product can be more challenging on a larger scale. Filtration of heterogeneous catalysts, extraction, and crystallization or chromatography procedures need to be adapted for larger volumes. The choice of a purification method will depend on the physical properties of this compound and the nature of the impurities.

Cost-Effectiveness: For a commercially viable process, the cost of starting materials, catalysts, solvents, and energy consumption becomes a significant factor. The use of inexpensive and recyclable catalysts, such as some heterogeneous catalysts, is advantageous for large-scale production.

While specific scale-up data for this compound is not available, these general considerations are fundamental to the successful transition from laboratory-scale synthesis to larger-scale production.

Chemical Reactivity and Transformation of 3 1h Pyrrol 1 Yl Butanoic Acid

Reactions Involving the Pyrrole (B145914) Moiety of 3-(1H-pyrrol-1-yl)butanoic acid.

The pyrrole ring is an electron-rich aromatic heterocycle, which dictates its susceptibility to certain types of reactions.

Electrophilic Aromatic Substitution Reactions.

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. This increased electron density makes the ring a potent nucleophile. Generally, electrophilic substitution on N-substituted pyrroles occurs preferentially at the C2 and C5 positions (alpha to the nitrogen), as the cationic intermediate (the arenium ion) is more stabilized by resonance at these positions.

The butanoic acid substituent on the nitrogen atom is an electron-withdrawing group via an inductive effect (-I effect). Electron-withdrawing groups decrease the electron density of the pyrrole ring, thereby deactivating it towards electrophilic attack compared to an unsubstituted pyrrole. wikipedia.org However, the lone pair of the nitrogen atom still provides significant activation. The directing effect of the N-substituent in electrophilic aromatic substitution on pyrroles can be complex and is influenced by the nature of the electrophile and the reaction conditions. While electron-withdrawing groups on aromatic rings are typically meta-directing, the strong activating and ortho, para-directing influence of the nitrogen lone pair in pyrrole often dominates. wikipedia.orguci.edu

Common electrophilic aromatic substitution reactions that pyrrole and its derivatives undergo include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring.

Nitration: Substitution with a nitro group (-NO2).

Sulfonation: Substitution with a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

| Reaction Type | Reagents | Expected Product(s) |

| Bromination | Br2 in a suitable solvent | 2-bromo-3-(1H-pyrrol-1-yl)butanoic acid and/or 2,5-dibromo-3-(1H-pyrrol-1-yl)butanoic acid |

| Nitration | HNO3/H2SO4 | 2-nitro-3-(1H-pyrrol-1-yl)butanoic acid and/or 3-nitro-3-(1H-pyrrol-1-yl)butanoic acid |

| Acylation | Acyl chloride/Lewis acid (e.g., AlCl3) | 2-acyl-3-(1H-pyrrol-1-yl)butanoic acid |

This table represents expected products based on general principles of pyrrole reactivity. Specific experimental outcomes for this compound may vary.

Nucleophilic Additions.

Due to the high electron density of the pyrrole ring, it is generally not susceptible to nucleophilic attack. quimicaorganica.org Nucleophilic addition reactions are characteristic of electron-deficient aromatic systems. Therefore, direct nucleophilic addition to the pyrrole ring of this compound is not a typical reaction pathway under normal conditions.

Oxidation and Reduction Pathways.

Oxidation: The electron-rich pyrrole ring is sensitive to oxidation. Strong oxidizing agents can lead to polymerization or ring-opening. polimi.it Milder oxidation can lead to the formation of pyrrolinones (oxo derivatives of pyrrolines). For instance, the dearomative oxidation of some pyrroles to Δ³-pyrrol-2-ones has been achieved using a sulfoxide as the oxidant in the presence of a carboxylic acid anhydride and a Brønsted acid. researchgate.net The specific oxidation products of this compound would depend on the oxidant and reaction conditions.

Reduction: The aromaticity of the pyrrole ring makes it relatively resistant to reduction. Catalytic hydrogenation under mild conditions may not readily reduce the pyrrole ring. More forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium, can lead to the saturation of the ring to form a pyrrolidine. The partial reduction of pyrroles is challenging but can be achieved under specific conditions. For example, dissolving metal reductions, such as the Birch reduction, are generally not effective for electron-rich pyrroles. However, a modified Knorr-Rabe reduction using zinc in an acidic medium can yield 3-pyrrolines (2,5-dihydropyrroles). beilstein-journals.org The presence of electron-withdrawing groups on the pyrrole ring can facilitate partial reduction. beilstein-journals.org

Reactions Involving the Butanoic Acid Moiety of this compound.

The butanoic acid portion of the molecule undergoes reactions typical of carboxylic acids.

Esterification Reactions.

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reversible reaction is known as Fischer esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comorganic-chemistry.orgathabascau.ca To drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.org

General Reaction:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R = -CH(CH₃)CH₂-pyrrol-1-yl and R' = an alkyl or aryl group)

| Alcohol (R'-OH) | Catalyst | Ester Product |

| Methanol (B129727) | H₂SO₄ | Methyl 3-(1H-pyrrol-1-yl)butanoate |

| Ethanol | HCl | Ethyl 3-(1H-pyrrol-1-yl)butanoate |

| Propanol | p-TsOH | Propyl 3-(1H-pyrrol-1-yl)butanoate |

This table provides examples of typical Fischer esterification reactions.

Amidation Reactions.

The carboxylic acid group can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. Common methods for amide bond formation from carboxylic acids involve the use of coupling agents. google.comnih.govorganic-chemistry.org These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine.

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov

General Reaction using a coupling agent:

R-COOH + R'R''NH + Coupling Agent → R-CONR'R'' + By-products

| Amine (R'R''NH) | Coupling Agent | Amide Product |

| Ammonia (B1221849) | HBTU | 3-(1H-pyrrol-1-yl)butanamide |

| Ethylamine | DCC | N-ethyl-3-(1H-pyrrol-1-yl)butanamide |

| Diethylamine | EDC | N,N-diethyl-3-(1H-pyrrol-1-yl)butanamide |

This table illustrates the formation of amides from this compound using various amines and common coupling agents.

Decarboxylation Studies

Currently, there are no specific studies in the reviewed literature that focus on the decarboxylation of this compound. General principles of carboxylic acid chemistry suggest that decarboxylation of this compound would likely require forcing conditions, such as high temperatures or the use of specific catalysts. The stability of the resulting carbanion or radical intermediate would be a key factor in the feasibility of such a reaction. Without experimental data, any proposed mechanism or required conditions remain speculative.

Derivatization Strategies for this compound

Derivatization of this compound can be approached by targeting either the carboxylic acid functionality or the pyrrole ring.

The synthesis of esters and amides from carboxylic acids is a well-established area of organic chemistry, and these methods are applicable to this compound.

Esterification:

The most common method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or tosic acid. quora.comchemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Product | General Reaction |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Acid (e.g., H₂SO₄) | Corresponding Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

Amide Formation:

Amide synthesis from a carboxylic acid and an amine requires the activation of the carboxylic acid, as the direct reaction is generally unfavorable. fishersci.co.ukluxembourg-bio.com Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). luxembourg-bio.comnih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide. fishersci.co.uk

| Reactant 1 | Reactant 2 | Coupling Reagent/Method | Product |

| This compound | Amine (Primary or Secondary) | EDC/HOBt | Corresponding Amide |

| This compound | Amine (Primary or Secondary) | SOCl₂ then amine addition | Corresponding Amide |

The pyrrole ring in this compound is electron-rich and therefore susceptible to electrophilic substitution reactions. These reactions would typically occur at the C-2 and C-5 positions, which are the most nucleophilic. Common electrophilic substitution reactions for pyrroles include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Performing these reactions on this compound would introduce functional groups onto the pyrrole ring, leading to a variety of derivatives. It is important to note that the reaction conditions for these substitutions must be carefully chosen to avoid polymerization or decomposition of the pyrrole ring, which can be sensitive to strong acids.

A study on pyrrole alkaloids from the edible mushroom Lentinula edodes identified a related compound, 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid, and its ethyl ester derivative. nih.gov This indicates that functionalized pyrrole rings attached to a butanoic acid chain exist in nature and that the pyrrole ring can be substituted with formyl and hydroxymethyl groups. While this study focused on isolation and characterization rather than synthesis, it demonstrates the existence of such functionalized derivatives.

Advanced Spectroscopic and Structural Elucidation of 3 1h Pyrrol 1 Yl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 3-(1H-pyrrol-1-yl)butanoic acid

NMR spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. emerypharma.comipb.pt It provides detailed information about the chemical environment, connectivity, and spatial relationships of nuclei. emerypharma.comipb.pt

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers initial insights into the molecular structure. For instance, in a derivative, 4-[formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid, the ¹H NMR spectrum shows distinct signals for the pyrrole (B145914) ring protons, the aldehyde proton, and the protons of the butanoic acid chain. researchgate.net The chemical shifts of the pyrrole protons are indicative of their position on the heterocyclic ring. ipb.pt

Two-dimensional (2D) NMR techniques provide further clarity by revealing correlations between different nuclei. researchgate.netptfarm.pl

COSY (Correlation Spectroscopy) experiments establish proton-proton couplings within the molecule. For example, in a derivative of this compound, COSY spectra can confirm the connectivity of protons within the butanoic acid chain. nih.govrsc.org

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons. ptfarm.plnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connection point of the butanoic acid chain to the pyrrole ring and for assigning quaternary carbons. ptfarm.plnih.gov For instance, HMBC correlations can show the link between the nitrogen of the pyrrole ring and the chiral carbon of the butanoic acid side chain. nih.govsemanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid semanticscholar.org

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 2 | 133.5 | - | - | - |

| 3 | 126.4 | 6.99 | d | 4.0 |

| 4 | 111.5 | 6.27 | d | 4.0 |

| 5 | 144.6 | - | - | - |

| 6 (CH₂OH) | 56.4 | 4.54 | s | - |

| CHO | 180.5 | 9.31 | s | - |

| 1' (CH₂) | 45.7 | 4.40 | t | 7.4 |

| 2' (CH₂) | 27.5 | 2.04 | tt | 7.4, 7.4 |

| 3' (CH₂) | 32.0 | 2.36 | t | 7.4 |

| 4' (COOH) | 174.7 | - | - | - |

Dynamic NMR Studies

While specific dynamic NMR studies on this compound are not extensively documented in the provided search results, this technique could be employed to investigate conformational dynamics. For instance, restricted rotation around the C-N bond connecting the pyrrole ring and the butanoic acid chain could lead to the observation of distinct conformers at low temperatures. As the temperature increases, these signals would coalesce, allowing for the determination of the energy barrier to rotation.

Mass Spectrometry for Fragmentation Pattern Analysis of this compound

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. docbrown.infolibretexts.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. semanticscholar.orgresearchgate.net For example, the molecular formula of a derivative, 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid, was confirmed as C₁₀H₁₃NO₄ through HRMS analysis. nih.govsemanticscholar.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. scispace.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting daughter ions. mdpi.comunipd.it This provides detailed structural information by revealing the fragmentation pathways of the molecule. For carboxylic acids, characteristic fragmentation patterns include the loss of water (M-18), the hydroxyl group (M-17), and the carboxyl group (M-45). libretexts.org In the case of this compound, fragmentation would also likely involve cleavage of the bond between the pyrrole ring and the butanoic acid side chain, leading to ions corresponding to the pyrrole moiety and the butanoic acid fragment. The fragmentation pattern can be used to confirm the structure and identify unknown related compounds in a mixture. nih.gov

Table 2: Predicted m/z Values for Potential Fragments of this compound in Mass Spectrometry

| Fragment | Formula | Predicted m/z |

| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.0863 |

| [M+Na]⁺ | C₈H₁₁NNaO₂⁺ | 176.0682 |

| [M-H]⁻ | C₈H₁₀NO₂⁻ | 152.0717 |

| [M-H₂O+H]⁺ | C₈H₁₀NO⁺ | 136.0757 |

| [M-COOH+H]⁺ | C₇H₁₀N⁺ | 108.0808 |

| [Pyrrole-CH-CH₃]⁺ | C₆H₈N⁺ | 94.0651 |

Note: These are predicted values and may vary slightly in experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. megalecture.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group and the pyrrole ring. docbrown.infonist.gov A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from hydrogen bonding. docbrown.inforesearchgate.net The C=O stretching vibration of the carboxyl group typically appears as a strong absorption band around 1700-1725 cm⁻¹. megalecture.com The pyrrole ring exhibits characteristic C-H, C-N, and C=C stretching and bending vibrations. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net For instance, the symmetric stretching of non-polar bonds often gives rise to strong Raman signals, whereas they may be weak in the IR spectrum. The combination of both techniques allows for a more complete vibrational analysis of the molecule. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound megalecture.comdocbrown.info

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Carboxylic Acid | C-O stretch | 1210-1320 |

| Pyrrole | C-H stretch | ~3100 |

| Pyrrole | C=C stretch | ~1500-1600 |

| Pyrrole | C-N stretch | ~1300-1400 |

| Alkyl Chain | C-H stretch | 2850-2960 |

X-ray Crystallography for Solid-State Structure Determination of this compound.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, X-ray crystallography can offer definitive insights into its solid-state conformation and packing.

Single Crystal X-ray Diffraction.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of a compound. This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The subsequent diffraction pattern is analyzed to generate a detailed three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

Despite the utility of this technique, a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature did not yield a publicly available crystal structure for the parent compound, this compound. However, the crystal structures of several of its derivatives have been reported, providing valuable insights into the probable structural features of the parent molecule. For instance, the analysis of related pyrrole-containing compounds often reveals a planar pyrrole ring and specific conformations of the butanoic acid side chain, which are influenced by hydrogen bonding and crystal packing forces.

To illustrate the type of data obtained from a single crystal X-ray diffraction experiment, the following table provides a hypothetical set of crystallographic parameters based on what might be expected for a compound of this nature.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 819.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.235 |

| Key Bond Lengths (Å) | C-N (pyrrole): ~1.38, C=C (pyrrole): ~1.37, C-C (acid chain): ~1.52, C=O: ~1.21, C-O: ~1.32 |

| Key Bond Angles (°) | C-N-C (pyrrole): ~108, N-C-C (chain): ~112, O-C=O (acid): ~123 |

Note: This data is hypothetical and for illustrative purposes only, as no experimental data for the title compound has been found in public databases.

Powder X-ray Diffraction (PXRD).

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the crystalline phases present in the sample.

PXRD is particularly useful for:

Identifying the crystalline form of a substance.

Determining the purity of a crystalline sample.

Analyzing polymorphism, where a compound can exist in multiple crystalline forms.

Monitoring phase transitions.

As with single crystal X-ray diffraction, no specific experimental powder diffraction pattern for this compound is currently available in the surveyed literature. A typical PXRD pattern would exhibit a series of peaks at specific 2θ angles, with the position and intensity of these peaks being unique to the compound's crystal structure.

Table 2: Representative Powder X-ray Diffraction Data Interpretation.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 78 |

| 22.1 | 4.02 | 62 |

| 25.7 | 3.46 | 35 |

Note: This table represents a hypothetical PXRD peak list to illustrate the nature of the data. It is not experimental data for this compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis of this compound (if applicable).

The compound this compound possesses a chiral center at the C3 position of the butanoic acid chain, where the pyrrole ring, a hydrogen atom, a methyl group, and a carboxylic acid group are attached. Consequently, this molecule is chiral and can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are therefore highly applicable and essential for its stereochemical analysis.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength. The spectrum typically shows positive or negative peaks, known as Cotton effects, in the region of the molecule's chromophoric absorptions. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the chiral centers within the molecule.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve plots the specific rotation [α] or molar rotation [Φ] against wavelength. The curve exhibits characteristic peaks and troughs, also known as Cotton effects, which are related to the CD spectrum through the Kronig-Kramers relations.

While no specific experimental CD or ORD spectra for this compound have been found in the reviewed literature, studies on closely related chiral pyrrole derivatives have utilized these techniques effectively. For instance, electronic circular dichroism (ECD), a modern variant of CD spectroscopy, has been employed to determine the absolute configurations of various pyrrole alkaloids by comparing experimental spectra with those predicted by quantum chemical calculations. researchgate.netmdpi.com This approach provides a powerful tool for assigning the stereochemistry of new chiral compounds.

For the (S)- and (R)-enantiomers of this compound, it would be expected that their CD and ORD spectra would be mirror images of each other. The pyrrole ring and the carboxylic acid group are the main chromophores that would give rise to Cotton effects in the UV region.

Table 3: Expected Chiroptical Properties for Enantiomers of this compound.

| Property | (S)-enantiomer (Hypothetical) | (R)-enantiomer (Hypothetical) |

|---|---|---|

| CD Spectrum | ||

| Cotton Effect at λ₁ (nm) | Positive | Negative |

| Cotton Effect at λ₂ (nm) | Negative | Positive |

| ORD Spectrum | ||

| Peak at λ'₁ (nm) | Positive | Negative |

| Trough at λ'₂ (nm) | Negative | Positive |

| Specific Rotation | ||

| [α] at a specific λ | Positive value | Negative value of same magnitude |

Note: The signs and wavelengths of the Cotton effects and the sign of the specific rotation are hypothetical and serve to illustrate the expected relationship between the two enantiomers.

The detailed analysis of the CD and ORD spectra, often in conjunction with computational modeling, would be the definitive method for assigning the absolute configuration of each enantiomer of this compound.

Theoretical and Computational Studies of 3 1h Pyrrol 1 Yl Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(1H-pyrrol-1-yl)butanoic acid

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of this compound. These methods allow for the detailed examination of electron distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can elucidate its geometric and electronic characteristics. mdpi.comresearchgate.net

The optimized molecular structure reveals the spatial arrangement of atoms, including bond lengths, bond angles, and dihedral angles. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO is primarily localized on the electron-rich pyrrole (B145914) ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is generally distributed over the carboxylic acid group, highlighting its role as an electron acceptor. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would show a negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. The pyrrole ring would exhibit a region of relatively high electron density, while the hydrogen of the carboxylic acid would be a site of positive potential (blue region), prone to nucleophilic attack. tandfonline.com

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

| Electrophilicity Index (ω) | 2.34 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and intended to be representative of values obtained from DFT calculations for similar molecules.

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theory and can provide more accurate results, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant. For this compound, ab initio calculations can be employed to refine the understanding of its electronic structure and to investigate excited states and more complex chemical phenomena. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the butanoic acid side chain in this compound gives rise to multiple possible conformations. Conformational analysis is essential for understanding the molecule's preferred shapes and the energy barriers between different conformers. researchgate.net

By systematically rotating the dihedral angles along the single bonds of the butanoic acid chain and calculating the corresponding energies, a potential energy surface (PES) can be generated. This surface reveals the low-energy conformers (local and global minima) and the transition states that connect them. The most stable conformers are likely to be those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the pyrrole ring's π-system. Computational methods are invaluable for exploring these complex energy landscapes. researchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior over time, particularly its interactions with solvent molecules and its tendency to aggregate. nih.govnih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the formation and dynamics of hydrogen bonds between the carboxylic acid group and water. The pyrrole ring, being less polar, will exhibit different solvation characteristics.

MD simulations are also instrumental in studying the aggregation behavior of this compound. In solution, these molecules can form dimers or larger aggregates through intermolecular hydrogen bonding between their carboxylic acid moieties. Simulations can reveal the preferred geometries of these aggregates and the thermodynamics of their formation. nih.gov

Prediction of Spectroscopic Parameters for this compound

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound.

The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. biointerfaceresearch.com The predicted chemical shifts, when compared with experimental data, can confirm the molecular structure and assist in the assignment of spectral peaks.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| Pyrrole Hα | 6.7 | 120 |

| Pyrrole Hβ | 6.1 | 108 |

| CH (chiral center) | 4.5 | 55 |

| CH₃ | 1.5 | 20 |

| CH₂ | 2.8 | 40 |

| COOH | 12.0 | 175 |

Note: The data in this table is hypothetical and based on typical chemical shifts for similar functional groups. docbrown.infodocbrown.info

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. researchgate.net These calculations help in assigning the observed IR bands to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid, the O-H stretch, and the various C-H and C-N stretches of the pyrrole ring. docbrown.infoatlas.org

Reaction Pathway and Transition State Analysis for Reactions Involving this compound

Theoretical methods can be used to explore the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures, which are the energy maxima along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Mechanistic Investigations of Reactions Involving 3 1h Pyrrol 1 Yl Butanoic Acid

Kinetic Studies of Key Reactions of 3-(1H-pyrrol-1-yl)butanoic acid

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. While no specific kinetic data for reactions of this compound have been published, a hypothetical kinetic study of a reaction, such as the decarboxylation or a substitution on the pyrrole (B145914) ring, would follow established principles.

For instance, the kinetics of decarboxylation of the related pyrrole-2-carboxylic acid have been studied. These studies found the reaction to be first-order with respect to the substrate at a constant pH. researchgate.netcdnsciencepub.com The rate was observed to increase with decreasing pH, suggesting that protonation of the pyrrole ring facilitates the removal of the carboxyl group. researchgate.netcdnsciencepub.com A similar approach for this compound would involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy or HPLC.

A hypothetical rate law for a reaction involving this compound and a reagent 'X' might be expressed as:

Rate = k [this compound]m [X]n

Where k is the rate constant, and m and n are the orders of the reaction with respect to each reactant. Experimental determination of these orders would reveal the number of molecules of each reactant involved in the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound

| Parameter | Description | Hypothetical Value/Observation |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | Would be determined experimentally. A first-order dependence on the acid would suggest a unimolecular rate-determining step. |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. | Would be calculated from the experimental data and would be temperature-dependent. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Could be determined from the Arrhenius equation by measuring the rate constant at different temperatures. |

| Solvent Effects | The influence of the solvent on the reaction rate. | Polar solvents might stabilize charged intermediates or transition states, affecting the reaction rate. |

Isotope Labeling Experiments to Elucidate Reaction Mechanisms

Isotope labeling is a powerful technique to trace the fate of atoms during a chemical reaction, thereby providing strong evidence for a proposed mechanism. In reactions of this compound, isotopes such as 2H (deuterium), 13C, and 15N could be strategically incorporated into the molecule.

For example, to study a decarboxylation reaction, the carboxylic acid carbon could be replaced with 13C. The kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotope to that with the heavy isotope (k12C/k13C), would then be measured. A significant KIE would indicate that the C-C bond to the carboxyl group is broken in the rate-determining step. Studies on pyrrole-2-carboxylic acid have shown a 13C-carboxyl KIE of 2.8% in strong acid, supporting a mechanism where decarboxylation is rate-limiting. researchgate.netcdnsciencepub.com

In the context of the Paal-Knorr synthesis of pyrroles, deuterium (B1214612) labeling experiments have been used to distinguish between possible intermediates. nih.gov For a reaction involving the pyrrole ring of this compound, such as electrophilic substitution, deuterium could be placed at specific positions on the ring to determine if C-H bond cleavage is part of the rate-determining step.

Table 2: Potential Isotope Labeling Strategies for this compound

| Isotope | Position of Label | Mechanistic Question Addressed |

| 13C | Carboxylic acid carbon | Is C-C bond cleavage part of the rate-determining step in decarboxylation? |

| 2H (D) | C-2 and C-5 positions of the pyrrole ring | Is C-H bond cleavage rate-determining in electrophilic substitution reactions? |

| 2H (D) | C-3 position of the butanoic acid chain | Does this C-H bond participate in any elimination or rearrangement reactions? |

| 15N | Pyrrole nitrogen | To trace the pyrrole moiety in complex reactions or biosynthetic pathways. |

Identification of Intermediates in Reactions of this compound

The direct detection or trapping of reaction intermediates provides compelling evidence for a particular reaction pathway. For reactions involving this compound, various spectroscopic and chemical methods could be employed to identify transient species.

In reactions involving the pyrrole ring, such as acid-catalyzed processes, a common intermediate is a protonated pyrrole species, which can be a precursor to further reactions. researchgate.net In the formation of N-alkylpyrroles, azomethine ylides have been proposed as key intermediates. beilstein-journals.org It is conceivable that under certain conditions, reactions involving the side chain of this compound could also proceed through such intermediates.

In the context of pyrrole synthesis, such as the Paal-Knorr reaction, hemiaminal intermediates are thought to be crucial. nih.govacs.org While this compound is already a pyrrole, reactions that might modify or degrade the pyrrole ring could proceed through similar intermediate structures.

Table 3: Plausible Intermediates in Reactions of this compound

| Proposed Intermediate | Potential Reaction Type | Method of Detection/Inference |

| Pyrrolium Cation | Electrophilic addition to the pyrrole ring | Low-temperature NMR spectroscopy. |

| Acylium Ion | Reactions of the carboxylic acid group | Trapping experiments with nucleophiles. |

| Enolate | Reactions at the α-carbon of the carboxylic acid | Trapping with electrophiles, spectroscopic observation under basic conditions. |

| Azomethine Ylide | Thermal or photochemical rearrangements | Trapping with dipolarophiles. beilstein-journals.org |

Stereochemical Outcome Analysis and Mechanistic Implications for Reactions of this compound

The butanoic acid chain of this compound contains a chiral center at the C-3 position. The analysis of the stereochemical outcome of reactions at or near this chiral center can provide significant mechanistic insights.

Reactions can proceed with:

Retention of configuration: The new substituent takes the same position as the leaving group.

Inversion of configuration: The new substituent takes the opposite position, characteristic of SN2 reactions.

Racemization: An equal mixture of both enantiomers is formed, often indicating the formation of a planar, achiral intermediate like a carbocation.

For example, if a nucleophilic substitution reaction at the C-3 position were to occur, determining whether the product is the (R)- or (S)-enantiomer (assuming the starting material was enantiomerically pure) would distinguish between different substitution mechanisms. The stereochemistry of chiral butanoic acid derivatives is a critical aspect of their biological activity and environmental fate, as different enantiomers can exhibit different properties. researchgate.net

The synthesis of chiral α-amino-β-substituted butyric acids often involves diastereoselective reactions where the stereochemistry is carefully controlled. mdpi.com Similar principles would apply to the synthesis of and reactions involving enantiomerically pure this compound.

Table 4: Stereochemical Considerations for Reactions at the Chiral Center

| Reaction Type at C-3 | Expected Stereochemical Outcome | Mechanistic Implication |

| SN2 Substitution | Inversion of configuration | A one-step process with backside attack by the nucleophile. |

| SN1 Substitution | Racemization | Formation of a planar carbocation intermediate. |

| Neighboring Group Participation | Retention of configuration | Formation of a cyclic intermediate involving the pyrrole ring or the carboxyl group. |

| Elimination Reaction | Formation of an achiral alkene | Loss of the chiral center. |

Advanced Research Applications and Material Science Contributions of 3 1h Pyrrol 1 Yl Butanoic Acid and Its Derivatives

Role of 3-(1H-pyrrol-1-yl)butanoic acid as a Building Block in Organic Synthesis

As a bifunctional molecule, this compound serves as a valuable heterocyclic building block in organic synthesis. rsc.org Its pyrrole (B145914) ring can participate in various substitution reactions, while the carboxylic acid moiety allows for the formation of esters, amides, and other acid derivatives. This dual reactivity enables its incorporation into a wide array of more complex molecular structures.

The pyrrole ring is a core structural motif in numerous natural products, many of which exhibit significant biological activity. chim.itresearchgate.net Synthetic chemists often utilize simpler pyrrole derivatives to construct these complex frameworks. rsc.orgchim.it For instance, the syntheses of marine natural products like the lamellarins, which feature 3,4-diarylated pyrrole-2-carboxylic acid moieties, often begin with the step-wise functionalization of a simple pyrrole core. chim.itpsu.edu

While direct synthesis of a natural product from this compound is not prominently documented, its structure makes it a suitable precursor for creating analogs of natural products. The butanoic acid chain provides a flexible linker, and the pyrrole ring serves as the foundational pharmacophore. Research has shown that butanoic acid derivatives are key components in the synthesis of complex, biologically active molecules. For example, a derivative, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, was identified as a potent inhibitor of αvβ6 integrin for potential treatment of idiopathic pulmonary fibrosis. nih.gov This highlights the utility of the butanoic acid scaffold in designing complex therapeutic agents.

The term "scaffold" refers to a core molecular structure upon which more complex molecules can be built. Commercial suppliers market this compound as a "versatile small molecule scaffold," underscoring its utility in this role. biosynth.com The development of new strategies for the enantioselective N-functionalization of pyrroles is an active area of research, as chiral pyrrole scaffolds are common in many biologically active compounds. thieme.de

The inherent structure of this compound, with its defined pyrrole and butanoic acid components, allows for systematic modification at several positions. This makes it an ideal starting point for creating libraries of related compounds for drug discovery and material science applications. The carboxylic acid can be converted into an amide, for example, to link the scaffold to other pharmacophores or material backbones.

Integration of this compound in Polymeric Materials Research

The properties of this compound make it a promising candidate for integration into polymeric materials, either as a monomer for building the polymer chain or as a functionalizing agent to modify the properties of existing polymers.

Polypyrrole is a well-known conductive polymer, and research into new pyrrole-based monomers is ongoing to create materials with tailored properties. wikipedia.org Pyrrole-based conjugated microporous polymers (CMPs) have been synthesized and show potential as heterogeneous catalysts due to their robust and porous nature. frontiersin.org

This compound can theoretically be used as a monomer in several types of polymerization. The carboxylic acid group can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. Furthermore, the pyrrole ring itself can be polymerized through oxidative coupling, a common method for producing polypyrroles. A related compound, N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate, has been synthesized to serve as a monomer for creating water-soluble cationic polypyrroles. wikipedia.org This demonstrates the principle of using N-substituted pyrroles with functional side chains as monomers for advanced polymer synthesis.

Functionalizing agents are additives that impart new characteristics or improve the existing properties of a polymer. beilstein-journals.org The pyrrole moiety of this compound can introduce conductivity, hydrophobicity, or specific binding capabilities to a polymer, while the carboxylic acid group provides a reactive handle to attach it to a polymer backbone.

One strategy to overcome the poor processability of many conductive polymers is to attach solubilizing fragments to the monomer units. wikipedia.org The butanoic acid chain on the pyrrole nitrogen could enhance solubility or be used to graft the pyrrole unit onto other polymer chains. This could be used to create materials that combine the mechanical properties of a bulk polymer with the electronic properties of polypyrrole. Studies have also shown that the functionalization of silicon surfaces with pyrrole can effectively passivate the surface, indicating its potential use in modifying surface properties of materials. worldscientific.com

Applications in Catalysis Research and Ligand Design with this compound

The structure of this compound suggests its potential use as a ligand in coordination chemistry and catalysis. The pyrrole nitrogen and the oxygen atoms of the carboxylate group can act as donor atoms, allowing the molecule to chelate to a metal center.

While there is no specific research detailing the use of this compound as a ligand, a related compound, pyrrole-2-carboxylic acid, has been shown to be an effective ligand for copper-catalyzed cross-coupling reactions. nih.gov In that study, pyrrole-2-carboxylic acid facilitated the monoarylation of anilines with aryl halides, demonstrating that simple pyrrole-carboxylic acid structures can play a crucial role in catalytic cycles. nih.gov This provides strong evidence that this compound could function similarly as a bidentate ligand, coordinating to a metal through the pyrrole nitrogen and one of the carboxylate oxygens. The design of new pyrrole-pyridine-based ligands is also an active area of research for creating complexes with transition metals like europium. nih.govbeilstein-journals.org The development of such ligands is critical for advancing fields like artificial photosynthesis and designing new catalysts for organic synthesis. researchgate.net

Table of Mentioned Compounds

Chiral Ligand Synthesis

The inherent chirality of this compound makes it a valuable starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The enantiomers of this compound can serve as scaffolds to create ligands that enforce specific stereochemical outcomes in metal-catalyzed reactions. researchgate.net The development of chiral pyrrole-based systems is an active area of research, aiming to produce ligands for a variety of chemical transformations. rsc.org

The synthetic versatility of the carboxylic acid group allows for its conversion into a range of other functionalities, such as amides, esters, and alcohols. This enables the creation of bidentate or multidentate ligands where the pyrrole nitrogen and the modified side chain can coordinate to a metal center. The steric and electronic properties of the pyrrole ring, combined with the stereochemistry of the butanoic acid backbone, can create a well-defined chiral pocket around the metal, influencing the enantioselectivity of catalytic reactions. mdpi.com

Table 1: Potential Chiral Ligands Derived from (R)- or (S)-3-(1H-pyrrol-1-yl)butanoic acid

| Derivative Structure | Ligand Type | Potential Application | Rationale |

| N-Aryl or N-Alkyl Amide | Bidentate (N, O) | Asymmetric Hydrogenation, C-H Functionalization | The amide oxygen and pyrrole nitrogen can form a stable chelate ring with a transition metal. |

| Amino Alcohol | Bidentate (N, O) | Asymmetric Transfer Hydrogenation, Aldol Reactions | Reduction of the carboxylic acid to an alcohol and amidation provides a classic amino alcohol ligand scaffold. |

| Phosphine-Amide | Bidentate (P, O) | Asymmetric Allylic Alkylation, Cross-Coupling | Functionalization of the pyrrole ring or amide nitrogen with a phosphine (B1218219) group introduces a soft donor atom. |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Chiral pyrrolidine-based molecules, particularly proline and its derivatives, are among the most successful organocatalysts, capable of activating substrates through enamine or iminium ion intermediates. researchgate.netresearchgate.net While this compound contains an aromatic pyrrole ring rather than a saturated pyrrolidine, its derivatives hold potential as bifunctional organocatalysts.

The design of new pyrrolidine-based organocatalysts is a subject of intense research, with new structures being developed for reactions like the asymmetric Michael addition. nih.govrsc.org Derivatives of this compound could operate through different mechanisms, primarily involving hydrogen-bonding interactions. For instance, converting the carboxylic acid to a thiourea (B124793) or sulfonamide group would create a potent hydrogen-bond donor that, in concert with the pyrrole ring, could activate electrophiles and control the stereochemical environment of a reaction. mdpi.com Such catalysts could be applied to asymmetric Friedel-Crafts, Mannich, or Michael reactions. mdpi.com

Self-Assembly and Supramolecular Chemistry Involving this compound

The structure of this compound is well-suited for participating in self-assembly and forming complex supramolecular architectures. This is driven by the presence of both strong hydrogen-bonding moieties and an aromatic system capable of π-π stacking.

Formation of Ordered Structures

The carboxylic acid group is a classic functional group for directing self-assembly through robust hydrogen bonds, typically forming a cyclic dimer motif. In concert with this, the flat, electron-rich pyrrole ring can engage in π-π stacking interactions with neighboring molecules. The interplay between these orthogonal non-covalent interactions can lead to the formation of highly ordered one-dimensional (1D) chains or two-dimensional (2D) sheets. Crystal structure analyses of other functionalized pyrrole derivatives have revealed the formation of 1D supramolecular chains driven by intermolecular hydrogen bonds. researchgate.net The specific chirality of this compound would be expected to translate into the formation of chiral, helical, or other dissymmetric superstructures.

Host-Guest Chemistry

The pyrrole N-H group is a well-established hydrogen-bond donor that is frequently utilized in the design of synthetic receptors for anions. This principle is most famously demonstrated in calix researchgate.netpyrroles, which are macrocyclic compounds capable of strongly and selectively binding various anions within their central cavity. nih.gov While this compound is a much simpler molecule, its pyrrole N-H and carboxylic acid O-H groups can act in concert to recognize and bind small ions. The carboxylic acid can be deprotonated to a carboxylate to bind cations, or it can act as a hydrogen bond donor alongside the pyrrole N-H to form a small binding pocket for anions like chloride or acetate.

Niche Applications in Chemical Biology Probes (Non-Human, Non-Clinical)

The development of chemical probes and biosensors is crucial for studying biological systems. Pyrrole-containing compounds are valuable scaffolds in this area due to their common photophysical properties and synthetic tractability. mdpi.comnih.gov

Biosensing Components

This compound and its derivatives have potential as core components in the design of biosensors. The pyrrole moiety can be part of a fluorophore or an electrochemical reporter group whose signal changes upon interaction with a target analyte. The butanoic acid side chain serves as a versatile linker, allowing the molecule to be covalently attached to surfaces (e.g., gold nanoparticles, electrodes) or to biological recognition elements like proteins or nucleic acids.

A sophisticated approach in biosensor development involves using engineered protein receptors. The PYR1 (Pyrabactin Resistance 1) plant hormone receptor, for instance, has been successfully engineered to create sensitive and specific biosensors for a wide range of molecules. nih.gov This system functions by ligand-induced dimerization, which can trigger a variety of outputs, including fluorescence or transcriptional activation. nih.govbiorxiv.org It is conceivable that a derivative of this compound could be evolved to act as a specific ligand for such a reprogrammable biosensor platform, enabling the detection of novel analytes in non-clinical, research-based contexts.

Table 2: Potential Roles of this compound Moieties in a Biosensor

| Molecular Component | Potential Role in Biosensor | Principle |

| Pyrrole Ring | Signaling Unit | The fluorescence or redox potential of the pyrrole core can be modulated by analyte binding or environmental changes. Diketopyrrolopyrrole (DPP) dyes are known for their strong fluorescence. mdpi.com |

| Butanoic Acid Chain | Linker/Tether | Provides a covalent attachment point to surfaces, polymers, or biomolecules via standard carboxylate chemistry (e.g., EDC/NHS coupling). |

| Chiral Center | Specificity Element | The specific 3D shape can contribute to selective binding with a chiral target analyte or a receptor pocket. |

Chemical Tool Development for in vitro studies.

The intrinsic properties of the this compound scaffold have led to its exploration as a foundational structure in the development of chemical tools for in vitro research. These tools are instrumental in investigating biological pathways and identifying potential therapeutic targets. A notable area of application for derivatives of this compound is in the study of enzyme inhibition, particularly in the context of steroid metabolism.

Detailed Research Findings: Inhibition of Steroid 5α-Reductase

A significant body of research has focused on the synthesis and evaluation of pyrrole butyric acid derivatives as inhibitors of steroid 5α-reductase, an enzyme critical in the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone. nih.gov The development of inhibitors for this enzyme is a key strategy in the investigation of androgen-dependent conditions.

In one extensive study, a series of 37 pyrrole butyric acid derivatives were synthesized and their inhibitory activity against human and rat steroid 5α-reductase was assessed in in vitro and ex vivo models. nih.gov The research explored the structure-activity relationships among these compounds, revealing that specific substitutions on the pyrrole ring and the butyric acid chain significantly influence their inhibitory potency.

The findings indicated that 3-benzoyl-4-alkylpyrrole-1-butyric acids and 1-methyl-2-alkyl-3-benzoylpyrrole-5-butyric acid derivatives were particularly effective inhibitors. nih.gov This suggests that the presence and position of alkyl and benzoyl groups are crucial determinants of a compound's ability to interact with the active site of the 5α-reductase enzyme. One compound, designated HQL-1069, emerged from this series as a potent inhibitor of both rat and human 5α-reductase, highlighting the potential of this chemical scaffold in developing selective chemical probes for studying steroid metabolism. nih.gov

The table below summarizes the inhibitory activities of selected pyrrole butyric acid derivatives from the study, illustrating the impact of structural modifications on their potency against steroid 5α-reductase.

Inhibitory Activity of Selected Pyrrole Butyric Acid Derivatives on Steroid 5α-Reductase

| Compound | Structure | Target Enzyme | Inhibitory Activity (IC₅₀) |

| Derivative A | 3-Benzoyl-4-methylpyrrole-1-butyric acid | Human 5α-Reductase | Moderate |

| Derivative B | 3-Benzoyl-4-ethylpyrrole-1-butyric acid | Human 5α-Reductase | High |

| Derivative C | 1-Methyl-2-propyl-3-benzoylpyrrole-5-butyric acid | Rat 5α-Reductase | High |

| HQL-1069 | [Specific structure not publicly available] | Human & Rat 5α-Reductase | Potent |

This table is a representative summary based on the described research findings. Specific IC₅₀ values were not publicly available in the referenced abstract.

The development of such potent and selective inhibitors from the this compound framework provides researchers with valuable chemical tools. These molecules can be utilized in in vitro assays to further probe the function of steroid 5α-reductase in various physiological and pathological processes, aiding in the elucidation of its role in disease and the identification of new therapeutic strategies.

Advanced Analytical Methodologies for Detection and Quantification of 3 1h Pyrrol 1 Yl Butanoic Acid

Chromatographic Techniques for Separation and Purification of 3-(1H-pyrrol-1-yl)butanoic acid

Chromatography is the cornerstone of separation science and offers robust methods for isolating and purifying this compound from reaction mixtures or complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of pyrrole-containing carboxylic acids due to its versatility and applicability to polar, non-volatile compounds. oatext.comnih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the preferred mode for this compound.

Principle of Separation: In RP-HPLC, this compound is dissolved in a polar mobile phase and pumped through a column containing a non-polar stationary phase (e.g., octadecylsilane, C18). The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. The polarity of the mobile phase is typically modulated using a gradient of an organic solvent like acetonitrile (B52724), which allows for the efficient elution of compounds with varying polarities. oatext.com To ensure consistent retention and sharp peak shape, an acid modifier (e.g., formic acid or phosphoric acid) is often added to the mobile phase to suppress the ionization of the carboxylic acid group. sielc.comsielc.com

Instrumentation and Typical Conditions: A standard HPLC system equipped with a UV detector is suitable for analysis. The pyrrole (B145914) ring provides UV absorbance, allowing for detection at specific wavelengths, such as 225 nm. oatext.com

Below is a table outlining hypothetical HPLC conditions for the analysis of this compound based on methods for analogous compounds. oatext.com

| Parameter | Condition |

| Column | C18-bonded silica (B1680970) (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-20 min: 80% B |

This method is scalable and can be adapted for preparative chromatography to isolate larger quantities of the pure compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to its carboxylic acid functional group, this compound exhibits low volatility and high polarity, making it unsuitable for direct GC analysis.

Derivatization Requirement: To make the compound amenable to GC analysis, a chemical derivatization step is mandatory. This process converts the polar carboxylic acid into a more volatile and thermally stable derivative, typically an ester. Common derivatization methods include esterification with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions or reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester.

Principle and Instrumentation: Once derivatized, the analyte is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for quantification.

The table below shows a hypothetical set of GC parameters for the analysis of a derivatized form of this compound.

| Parameter | Condition |

| Derivatizing Agent | BSTFA with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) emerges as a "green" analytical technique that combines advantages of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase.

Principle and Advantages: SFC is known for its high-speed analysis and reduced consumption of organic solvents. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. A polar organic co-solvent, such as methanol, is typically added to the CO₂ to modify the mobile phase's polarity and elute polar analytes like this compound. SFC is also a powerful tool for chiral separations, capable of resolving enantiomers if a chiral stationary phase is used.

The following table presents plausible conditions for an SFC analysis.

| Parameter | Condition |

| Column | Chiral or Achiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ with a Methanol gradient (5% to 40%) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35°C |

| Detection | UV or Evaporative Light Scattering Detector (ELSD) |

Capillary Electrophoresis (CE) for Purity Assessment of this compound

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative and complementary method to HPLC for purity assessment. Its separation mechanism is based on the differential migration of charged species in an electric field.

Principle of Purity Assessment: In CE, a sample is introduced into a narrow fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, the analytes migrate according to their charge-to-size ratio. As a carboxylic acid, this compound will be negatively charged at a pH above its pKa, causing it to migrate toward the anode. Because the separation principle differs fundamentally from chromatography, CE can often resolve impurities that may co-elute with the main peak in an HPLC analysis, providing a more accurate assessment of purity.

Hypothetical CE parameters are listed in the table below.

| Parameter | Condition |

| Capillary | Fused-Silica (e.g., 50 µm i.d., 60 cm total length) |

| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 sec) |

| Detection | UV at 214 nm |

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for providing unequivocal structural identification of analytes.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. It is the definitive method for identifying and quantifying volatile and semi-volatile compounds.